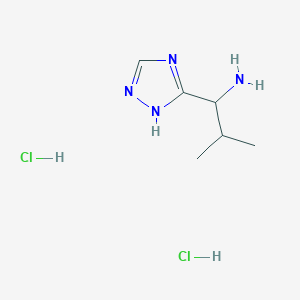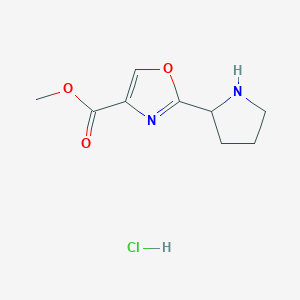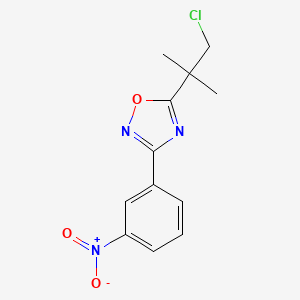
5-(1-Chloro-2-methylpropan-2-YL)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
5-(1-Chloro-2-methylpropan-2-YL)-3-(3-nitrophenyl)-1,2,4-oxadiazole, also known as 5-(1-chloro-2-methylpropan-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, is an organic compound consisting of a nitrophenyl group linked to an oxadiazole ring. It is a member of the oxadiazole family of compounds, which have been studied for their potential use in various scientific research applications. This compound has been found to have an interesting mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Synthesis of Modified Aza Heterocycles
The compound of interest is closely related to modified aza heterocycles based on 5-(2-chloro-1-nitroalkyl)-1,2,4-oxadiazoles. Research has shown that reactions with piperidine, pyrrolidine, and morpholine can yield amino-1-nitroalkyl derivatives, indicating potential for chemical synthesis and modification for various applications (A. Tyrkov, 2006).
Antimicrobial Activity
1,3,4-oxadiazoles demonstrate valuable biological effects including antibacterial, antifungal, and anti-tubercular activities. The synthesis of 2,5 disubstituted derivatives from acylhydrazide and their subsequent evaluation for antimicrobial properties showcase the compound's potential in medical and pharmaceutical research, highlighting its effectiveness against common pathogens (E. Jafari et al., 2017).
Antioxidant Activity
Derivatives of the compound, specifically those incorporating chloro, hydroxyl, and nitro substituents, have demonstrated potent antioxidant activity. The structure-activity relationship (SAR) studies suggest these derivatives can serve as effective antioxidants, with some showing higher activity than ascorbic acid, indicating potential for therapeutic use in oxidative stress-related diseases (I. Tumosienė et al., 2019).
Potential Anticancer Agents
Certain 1,2,4-oxadiazoles have been identified as novel apoptosis inducers with activity against breast and colorectal cancer cell lines. Structure-activity relationship studies have led to the discovery of derivatives with in vivo activity in tumor models, highlighting the potential for 1,2,4-oxadiazole derivatives as anticancer agents (Han-Zhong Zhang et al., 2005).
Corrosion Inhibition
Oxadiazole derivatives have been synthesized and tested for their ability to inhibit mild steel corrosion in hydrochloric acid solution. These studies show the compounds' effectiveness in forming protective layers on metal surfaces, indicating their potential application in industrial corrosion protection (Vikas Kalia et al., 2020).
Propriétés
IUPAC Name |
5-(1-chloro-2-methylpropan-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3/c1-12(2,7-13)11-14-10(15-19-11)8-4-3-5-9(6-8)16(17)18/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOFBWUQAQMFFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674980 | |
| Record name | 5-(1-Chloro-2-methylpropan-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Chloro-2-methylpropan-2-YL)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
CAS RN |
1133116-17-2 | |
| Record name | 5-(1-Chloro-2-methylpropan-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



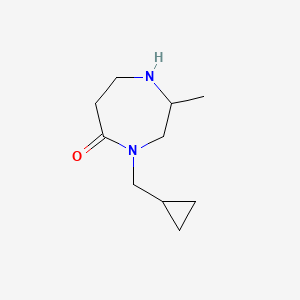
![4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride](/img/structure/B1487409.png)
![tert-Butyl 5-amino-6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1487410.png)
![Benzyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1487413.png)
![10-(Hydroxymethyl)-4-methyl-4-azatricyclo[5.2.2.0~2,6~]undecane-8,9-diol](/img/structure/B1487415.png)
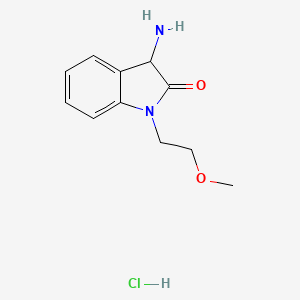
![3-Benzyl-8-(chloromethyl)[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1487418.png)
![1-(3-Methoxybenzyl)-2-propyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1487419.png)
![3-Isopropyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1487421.png)
![1-[(4-Methyl-1-piperazinyl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1487422.png)
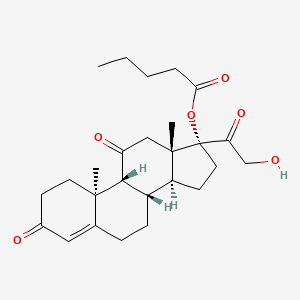
![2-Amino-4-methyl-4-azatricyclo[4.2.1.0~3,7~]nonane-9-carboxylic acid](/img/structure/B1487427.png)
